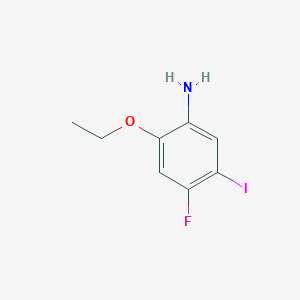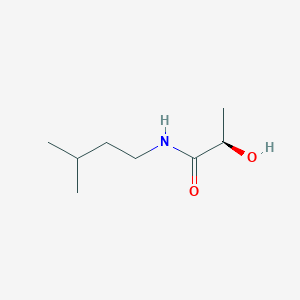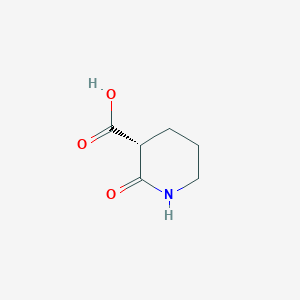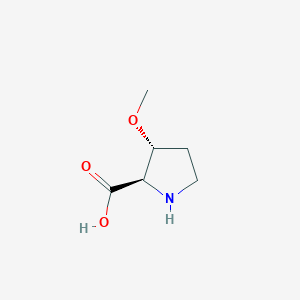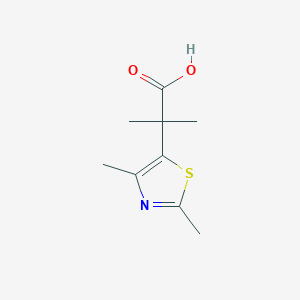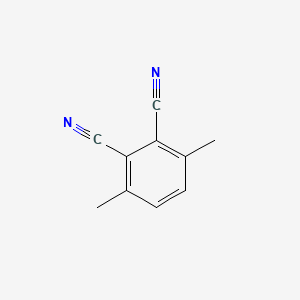
3,6-Dimethylphthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is also known by its IUPAC name, 3,4-dimethylbenzene-1,2-dicarbonitrile. This compound is characterized by the presence of two methyl groups and two nitrile groups attached to a benzene ring. It is a white crystalline solid with a melting point of approximately 160°C.
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.
化学反応の分析
Types of Reactions
3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: 3,6-Dimethylphthalic acid
Reduction: 3,6-Dimethylphthalamine
Substitution: Various substituted phthalonitrile derivatives
科学的研究の応用
3,6-Dimethylphthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phthalocyanine compounds, which are important in dye and pigment industries.
Biology: It is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of high-performance polymers and resins, particularly in the electronics and aerospace industries.
作用機序
The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.
類似化合物との比較
Similar Compounds
- 3,4-Dimethylphthalonitrile
- 4,5-Dimethylphthalonitrile
- 2,3-Dimethylphthalonitrile
Comparison
3,6-Dimethylphthalonitrile is unique due to the specific positioning of its methyl and nitrile groups, which influence its reactivity and the types of products it can form. Compared to other dimethylphthalonitriles, it offers distinct advantages in terms of stability and ease of synthesis.
特性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
3,6-dimethylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3 |
InChIキー |
YAAWCVHNQITNBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


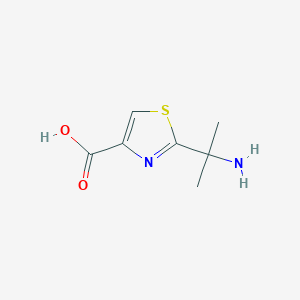


![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
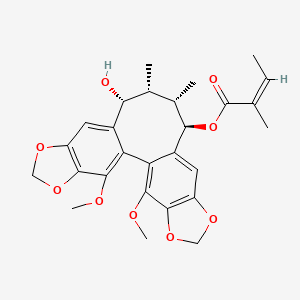
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
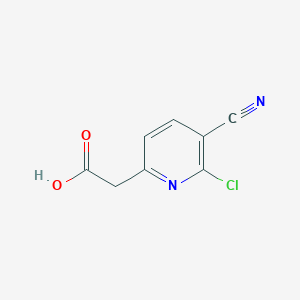
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
